molecular formula C13H27NO B13282353 2-(Cycloheptylamino)-4-methylpentan-1-ol

2-(Cycloheptylamino)-4-methylpentan-1-ol

Cat. No.: B13282353
M. Wt: 213.36 g/mol
InChI Key: GNGYVUKPGGUABJ-UHFFFAOYSA-N
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Description

2-(Cycloheptylamino)-4-methylpentan-1-ol is an organic compound that features a cycloheptylamino group attached to a 4-methylpentan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cycloheptylamino)-4-methylpentan-1-ol typically involves the reaction of cycloheptylamine with 4-methylpentan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Cycloheptylamino)-4-methylpentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Cycloheptylamino)-4-methylpentan-1-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cycloheptylamino)-4-methylpentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(Cycloheptylamino)-4-methylpentan-1-ol can be compared with other similar compounds, such as:

  • 2-(Cyclohexylamino)-4-methylpentan-1-ol
  • 2-(Cyclopentylamino)-4-methylpentan-1-ol
  • 2-(Cyclooctylamino)-4-methylpentan-1-ol

These compounds share similar structural features but differ in the size and nature of the cycloalkyl group. The uniqueness of this compound lies in its specific cycloheptyl group, which may impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

2-(cycloheptylamino)-4-methylpentan-1-ol

InChI

InChI=1S/C13H27NO/c1-11(2)9-13(10-15)14-12-7-5-3-4-6-8-12/h11-15H,3-10H2,1-2H3

InChI Key

GNGYVUKPGGUABJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CO)NC1CCCCCC1

Origin of Product

United States

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